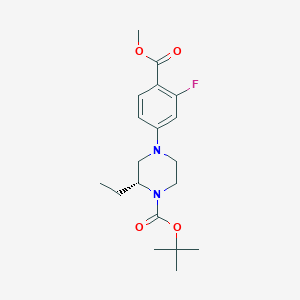
Tert-butyl (R)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the use of tert-butyl esters, which are introduced through flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate include other piperazine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The unique combination of functional groups in tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C19H27FN2O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-ethyl-4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-6-13-12-21(9-10-22(13)18(24)26-19(2,3)4)14-7-8-15(16(20)11-14)17(23)25-5/h7-8,11,13H,6,9-10,12H2,1-5H3/t13-/m1/s1 |
InChI-Schlüssel |
ZDUXHLIANZUWBR-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |
Kanonische SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



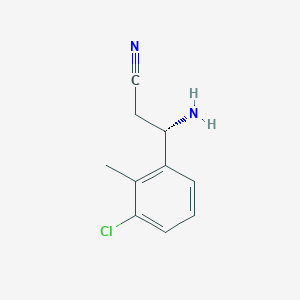
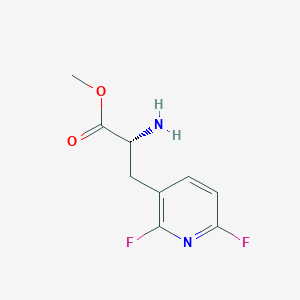


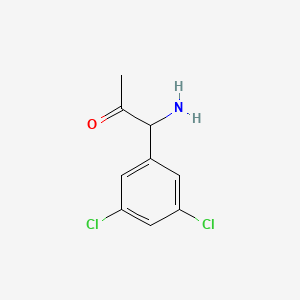
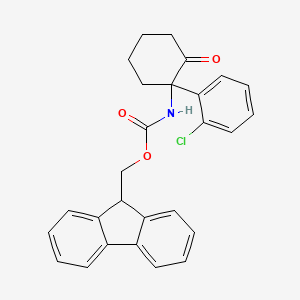

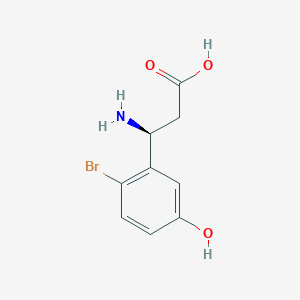
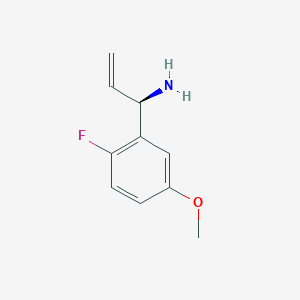
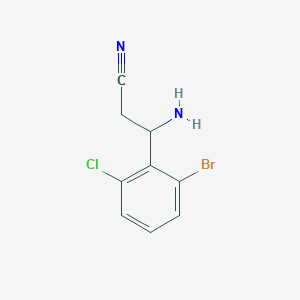
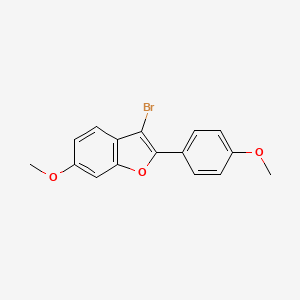
![5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13047358.png)
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)
